molecular formula C12H17BO4 B581902 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-76-5

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No.: B581902
CAS No.: 1256358-76-5
M. Wt: 236.074
InChI Key: CXCOUBKIJBWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid ( 1256358-76-5) is a high-purity boronic acid derivative with a molecular formula of C₁₂H₁₇BO₄ and a molecular weight of 236.07 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures for drug discovery and materials science . Its key structural feature is the tetrahydropyran (THP) group, a saturated six-membered ring containing one oxygen atom, which is widely recognized in synthetic chemistry for its utility as a protecting group for alcohols . The incorporation of the THP ether moiety in the boronic acid scaffold enhances the molecule's complexity and functionality, making it a critical intermediate for constructing active pharmaceutical ingredients (APIs) and other sophisticated chemical entities. Researchers value this compound for its role in introducing specific steric and electronic properties into target molecules. It is offered with a guaranteed purity of ≥98% (by HPLC) and must be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use .

Properties

IUPAC Name

[3-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCOUBKIJBWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165710
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-76-5
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

This method adapts the classical phenylboronic acid synthesis reported by Michaelis and Becker. Starting with 3-bromobenzyl alcohol, the hydroxymethyl group is first protected as a THP ether. The protected intermediate then undergoes a Grignard reaction with magnesium, followed by quenching with trimethyl borate. Hydrolysis yields the target boronic acid.

Steps :

  • THP Protection : 3-Bromobenzyl alcohol reacts with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., pyridinium p-toluenesulfonate, PPTS) to form 3-bromo-(tetrahydropyran-4-yloxymethyl)benzene.

  • Grignard Formation : The bromide is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the aryl Grignard reagent.

  • Borate Ester Quenching : Trimethyl borate is added to form the boronate ester.

  • Acidic Hydrolysis : The ester is hydrolyzed with dilute HCl to yield the boronic acid.

Experimental Data

ParameterValue
THP Protection Yield85–90% (RT, 12 h)
Grignard Reaction Time2–4 h (reflux)
Overall Yield62–68%
Purity (HPLC)>95%

This method’s limitations include sensitivity of the THP group to strong acids during hydrolysis and competing protodeboronation at elevated temperatures.

Suzuki-Miyaura Cross-Coupling Approach

Reaction Design

The Suzuki-Miyaura reaction enables the introduction of the boronic acid group to a pre-functionalized THP-protected aryl halide. For example, 3-(tetrahydropyran-4-yloxymethyl)phenyl bromide is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst.

Steps :

  • Synthesis of Aryl Halide : 3-(Hydroxymethyl)phenyl bromide is protected with THP using DHP and PPTS.

  • Miyaura Borylation : The THP-protected aryl bromide reacts with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dimethylformamide (DMF) at 80°C.

Optimization Insights

  • Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄, achieving 75–80% conversion.

  • Solvent Effects : DMF enhances solubility of the diboron reagent compared to THF.

  • Yield : 70–75% isolated yield after column chromatography.

This method avoids Grignard intermediates, making it suitable for substrates sensitive to strong bases. However, residual palladium contamination (>50 ppm) necessitates additional purification steps.

Protection-Deprotection Strategies for Tetrahydropyran Group

Post-Borylation Protection

In this route, 3-(hydroxymethyl)phenylboronic acid is synthesized first, followed by THP protection. However, the boronic acid’s acidity (pKa ~8.8) complicates etherification, requiring mild conditions to prevent decomposition.

Steps :

  • Boronic Acid Synthesis : 3-Bromobenzyl alcohol is converted to 3-(hydroxymethyl)phenylboronic acid via Miyaura borylation.

  • Selective Protection : The hydroxymethyl group is protected with DHP using catalytic Amberlyst-15 in dichloromethane (0°C, 6 h).

Challenges

  • Competing Reactions : Boronic acid can act as a Lewis acid, catalyzing premature THP deprotection.

  • Yield : 55–60% due to side product formation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Scalability
Grignard/Borate EsterHigh purity, established protocolAcid-sensitive steps62–68Moderate
Suzuki-MiyauraPalladium efficiency, mild conditionsPd contamination70–75High
Post-Borylation ProtectionDirect boronic acid accessLow yield, side reactions55–60Low

Challenges and Optimization

Protodeboronation Mitigation

Protodeboronation, a common side reaction, is minimized by:

  • Low-Temperature Quenching : Hydrolysis at 0–5°C reduces decomposition.

  • Buffered Conditions : Phosphate buffer (pH 7.4) stabilizes the boronic acid during workup.

THP Group Stability

The THP ether remains intact under Grignard conditions (THF, reflux) but degrades in prolonged acidic environments (>1 M HCl). Alternative protecting groups (e.g., silyl ethers) are less compatible with boronic acid synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The tetrahydropyran-4-yloxymethy group provides steric and electronic effects that can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name CAS Molecular Formula Substituent Position/Type Purity Key Properties/Applications
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid 1256358-76-5 C₁₂H₁₇BO₄ Meta: THP-4-yloxymethyl 98% High steric bulk; cross-coupling, PCR
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid 182281-01-2 C₁₁H₁₅BO₄ Para: THP-2-yloxy 96% Para-substitution enhances electronic conjugation
4-(4-Tetrahydropyranyl)phenylboronic acid 865360-62-9 C₁₁H₁₅BO₂ Para: THP-4-yl N/A Direct THP attachment; steric effects in catalysis
3-Chlorophenylboronic acid (3-CPBA) N/A C₆H₆BClO₂ Meta: Chloro >97% Electron-withdrawing; faster coupling kinetics
3,4-Dimethylphenylboronic acid 35928-1A C₈H₁₁BO₂ Meta/para: Methyl >97% Electron-donating; mp 118–121°C
Key Observations:
  • Substituent Position : The meta-substituted THP-4-yloxymethyl group in the target compound contrasts with para-substituted analogs (e.g., CAS 182281-01-2). Para substitution often enhances electronic conjugation, while meta substitution may improve steric accessibility in catalytic reactions .
  • Substituent Type : The THP group’s ether oxygen provides mild electron-donating effects compared to electron-withdrawing groups like chlorine (3-CPBA) or electron-donating methyl groups (3,4-dimethylphenylboronic acid). This affects boronic acid acidity (pKa) and reactivity in cross-coupling .
  • Steric Effects : The THP-4-yloxymethyl group introduces significant steric hindrance compared to smaller substituents (e.g., methyl or chloro). This can reduce reaction rates in Suzuki couplings but improve selectivity in forming hindered biaryl products .

Reactivity in Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura reactions, the target compound’s steric bulk may necessitate optimized conditions (e.g., higher temperatures or bulky ligands) compared to less hindered analogs like 3-CPBA. For example:

  • THP-Substituted Analogs : The cyclic ether group enhances solubility in organic solvents (e.g., THF or dioxane), facilitating homogeneous reaction conditions. However, steric shielding of the boron atom may require longer reaction times .

Biological Activity

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention due to its potential biological activities. Phenylboronic acids are known for their ability to interact with various biological molecules, influencing enzyme activity and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound features a boronic acid functional group, which is critical for its biological interactions. The tetrahydropyran moiety contributes to its structural diversity and may enhance its solubility and interaction with biological targets.

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols in biological molecules, such as sugars and nucleotides. This property allows it to modulate the activity of enzymes and receptors by altering their conformation or stability.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes that require specific substrates for activity by binding to the active site.
  • Receptor Modulation: It may influence receptor signaling pathways by interacting with receptor sites, thus affecting cellular responses.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Anticancer Activity: Studies have indicated that phenylboronic acids can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival.
  • Antidiabetic Effects: The compound may enhance insulin signaling by modulating glucose transport mechanisms.
  • Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
AntidiabeticEnhances insulin signaling
AntimicrobialExhibits activity against bacterial pathogens

Case Study 1: Anticancer Activity

In a study examining the effects of phenylboronic acids on cancer cell lines, it was found that this compound significantly reduced cell viability in breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Case Study 2: Antidiabetic Effects

Another study investigated the impact of this compound on insulin sensitivity in diabetic animal models. Results showed a marked improvement in glucose uptake in muscle tissues, suggesting a potential role in diabetes management through enhanced insulin signaling.

Case Study 3: Antimicrobial Properties

Research on the antimicrobial effects revealed that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, and how are critical reaction conditions controlled?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or functionalization of pre-existing phenylboronic acid derivatives. For instance, the tetrahydropyran (THP) group can be introduced via nucleophilic substitution using THP-protected alcohols under acidic catalysis. Key conditions include anhydrous environments (to prevent boronic acid hydrolysis) and controlled temperatures (e.g., 0–25°C) to minimize side reactions. Purification often employs column chromatography with silica gel and solvent systems like ethyl acetate/hexane (3:7 v/v) to isolate the product in >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the THP group (e.g., δ 3.5–4.0 ppm for oxymethylene protons) and boronic acid moiety (broad peak at δ ~7.5 ppm for B-OH). 11B^{11}\text{B} NMR can verify boron coordination .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., [M+H]+^+ at m/z 251.08 for C12_{12}H17_{17}BO4_4) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>97%) using gradients of acetonitrile/water .

Q. How does the THP group influence the compound’s stability and solubility in aqueous vs. organic solvents?

  • Methodological Answer : The THP ether enhances lipophilicity, improving solubility in organic solvents (e.g., DMSO, THF) but reducing aqueous solubility. Stability studies under varying pH (4–10) show hydrolysis of the boronic acid group above pH 8, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the THP group’s electronic and steric effects in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal the THP group introduces steric hindrance, slowing transmetalation steps but stabilizing intermediates through weak C–H···O interactions. Comparative kinetic studies with unsubstituted phenylboronic acids show a 15–20% reduction in coupling efficiency, which can be mitigated using PdCl2_2(dppf) catalysts .

Q. How can contradictions in reported binding mechanisms with biological targets (e.g., sialic acids) be resolved?

  • Methodological Answer : Conflicting NMR data on boronic acid-diol interactions (e.g., α-hydroxycarboxylate vs. glycerol tail binding in sialic acids) require multi-technique validation. For example:
  • pH-Dependent 11B^{11}\text{B} NMR : Identifies dominant boron-diol adducts at specific pH ranges.
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding affinities (e.g., KdK_d = 11.6 M1^{-1} at pH 7.4 for Neu5Ac) .
  • Molecular Docking : Validates proposed binding conformations using software like AutoDock Vina .

Q. What computational strategies predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For instance, the LUMO (-1.8 eV) localizes on the boronic acid, favoring reactions with electron-rich partners. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.